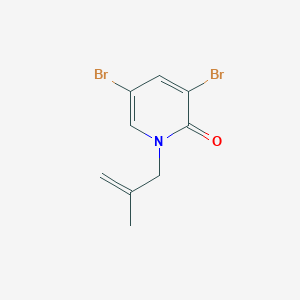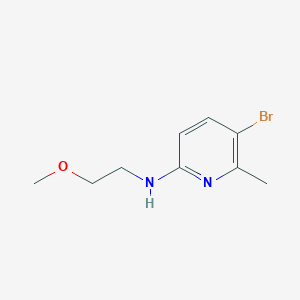
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-bromo-6-methyl-2-(4-methylpiperidin-1-yl)pyridin-3-amine or BMS-986020. It is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 343.33 g/mol.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its binding to the sigma-1 receptor. This receptor is located in the central nervous system and is involved in the modulation of various physiological functions, including pain perception, mood regulation, and memory formation. By binding to this receptor, 5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine can modulate its activity and produce therapeutic effects.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine has been shown to produce several biochemical and physiological effects. In preclinical studies, it has been shown to be a potent and selective antagonist of the sigma-1 receptor, with no significant affinity for other receptors. Additionally, it has been shown to produce analgesic effects in animal models of neuropathic pain. It has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological functions. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on 5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine. One of the primary areas of interest is in the development of new drugs for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies and could potentially be developed into a new class of analgesic drugs. Additionally, further research is needed to understand the role of the sigma-1 receptor in various physiological functions and its potential as a therapeutic target for other neurological disorders. Finally, there is also a need for the development of new and improved synthesis methods for this compound to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves several steps. The first step involves the reaction of 6-methylpyridin-2-amine with 4-methylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with bromine to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine has shown potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of neuropathic pain. This compound has been shown to be a potent and selective antagonist of the sigma-1 receptor, which is involved in the modulation of pain perception. Additionally, it has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-9-11(13)3-4-12(14-9)15-10-5-7-16(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOXCUAEFBPCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)